molecular formula C10H7BrINO2 B12893404 1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione CAS No. 113817-06-4

1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione

Cat. No.: B12893404
CAS No.: 113817-06-4
M. Wt: 379.98 g/mol
InChI Key: FKHMAFQHYSGOBQ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of bromine and iodine atoms attached to a phenyl ring, which is further connected to a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione typically involves the bromination and iodination of a phenyl ring followed by the formation of the pyrrolidine-2,5-dione structure. One common method involves the following steps:

    Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Iodination: The brominated phenyl ring is then iodinated using iodine or an iodinating agent such as iodine monochloride (ICl).

    Formation of Pyrrolidine-2,5-dione: The iodinated and brominated phenyl ring is then reacted with succinic anhydride in the presence of a base such as sodium hydroxide to form the pyrrolidine-2,5-dione structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins. Additionally, the pyrrolidine-2,5-dione moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-5-chlorophenyl)pyrrolidine-2,5-dione
  • 1-(3-Bromo-5-fluorophenyl)pyrrolidine-2,5-dione
  • 1-(3-Iodo-5-chlorophenyl)pyrrolidine-2,5-dione

Uniqueness

1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione is unique due to the presence of both bromine and iodine atoms on the phenyl ring. This combination of halogens can impart distinct chemical and biological properties compared to other similar compounds with different halogen substitutions.

Properties

CAS No.

113817-06-4

Molecular Formula

C10H7BrINO2

Molecular Weight

379.98 g/mol

IUPAC Name

1-(3-bromo-5-iodophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H7BrINO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2

InChI Key

FKHMAFQHYSGOBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=CC(=C2)I)Br

Origin of Product

United States

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